molecular formula C12H17NO2S B14510300 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine CAS No. 63722-73-6

2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine

Cat. No.: B14510300
CAS No.: 63722-73-6
M. Wt: 239.34 g/mol
InChI Key: OUFPKJRAUHNVCH-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine typically involves the reaction of N-tosyl imines with in situ generated iodomethyllithium . This method provides an efficient and general approach to synthesizing aziridines with high diastereoselectivity. Another common method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 . These reactions are usually carried out under mild conditions and provide high yields of the desired aziridine.

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of solid acid catalysts like Montmorillonite K-10 . This catalyst facilitates the stereoselective reaction of imines with ethyl diazoacetate, yielding cis-aziridines in high yields and exclusive selectivity. The reactions are typically conducted at room temperature, making them suitable for large-scale production.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine involves the formation of aziridinium ions through alkylation of the ring nitrogen . These aziridinium ions are highly reactive and undergo nucleophilic ring-opening reactions with various nucleophiles. The compound’s antitumor and immunostimulating activities are believed to be associated with the inhibition of extracellular cysteine proteases of cancer cells . The exact molecular targets and pathways involved in these activities are still under investigation.

Properties

CAS No.

63722-73-6

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-methyl-1-propan-2-ylaziridine

InChI

InChI=1S/C12H17NO2S/c1-9(2)13-10(3)12(13)16(14,15)11-7-5-4-6-8-11/h4-10,12H,1-3H3

InChI Key

OUFPKJRAUHNVCH-UHFFFAOYSA-N

Canonical SMILES

CC1C(N1C(C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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